molecular formula C11H14ClNO B267793 N-(4-chlorobenzyl)butanamide

N-(4-chlorobenzyl)butanamide

Cat. No.: B267793
M. Wt: 211.69 g/mol
InChI Key: AOLOVPRVWXNVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobenzyl)butanamide is a secondary amide characterized by a butanamide backbone substituted with a 4-chlorobenzyl group at the nitrogen atom. This compound serves as a structural template for derivatives explored in medicinal chemistry and organic synthesis. These derivatives are typically synthesized via multicomponent reactions (MCRs) or alkylation protocols, as exemplified in the synthesis of related compounds (e.g., 48% yield for II-36 via MCRs ).

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C11H14ClNO/c1-2-3-11(14)13-8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

AOLOVPRVWXNVRZ-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CCCC(=O)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight: The addition of bulky substituents (e.g., trifluoromethylquinolinyl in II-36) increases molecular weight significantly compared to simpler derivatives like II-25 .
  • Melting Points : Higher melting points correlate with rigid aromatic systems (e.g., II-36: 125–126°C) versus flexible alkyl chains (II-25: 96–97°C) .
  • Synthetic Yields : Yields vary widely (15–48%), influenced by reaction complexity and steric hindrance from substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.